1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and an indolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzyl chloride with 2-hydroxyacetophenone, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and oxidizing agents, such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 2-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chlorobenzyl and hydroxyphenyl groups
Properties
Molecular Formula |
C23H18ClNO4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C23H18ClNO4/c24-16-11-9-15(10-12-16)14-25-19-7-3-2-6-18(19)23(29,22(25)28)13-21(27)17-5-1-4-8-20(17)26/h1-12,26,29H,13-14H2 |
InChI Key |
YTDXNSYZZKNTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O)O |
Origin of Product |
United States |
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